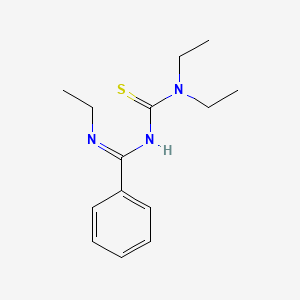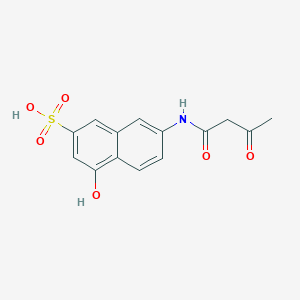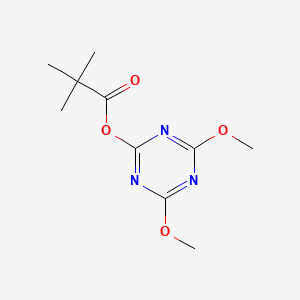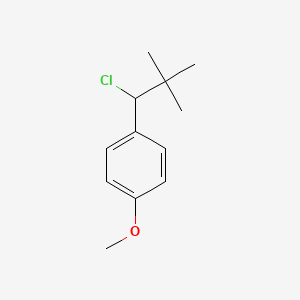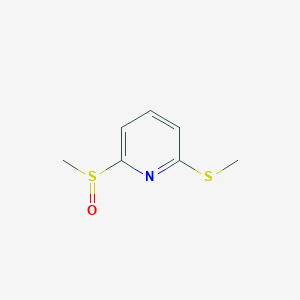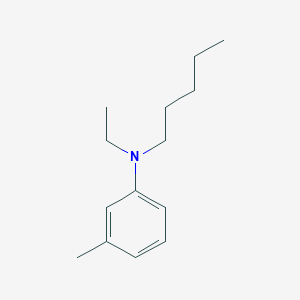
(3-Bromopropyl)tri(propan-2-yl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromopropyl)tri(propan-2-yl)phosphanium bromide is a quaternary phosphonium salt. This compound is characterized by the presence of a bromopropyl group attached to a tri(propan-2-yl)phosphanium moiety, with an additional bromide ion. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)tri(propan-2-yl)phosphanium bromide typically involves the reaction of 1,3-dibromopropane with tri(propan-2-yl)phosphine. This reaction can be carried out under microwave irradiation, which significantly reduces the reaction time. The reaction is usually performed in solvents such as xylene or toluene, or even without any solvent, yielding the target compound in high purity and good yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of microwave irradiation in industrial settings can enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromopropyl)tri(propan-2-yl)phosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium center can participate in redox reactions.
Cycloisomerization: This compound can undergo cycloisomerization reactions, forming cyclic structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols. Reaction conditions often involve solvents like dichloromethane or acetonitrile, and reactions are typically carried out at room temperature or under mild heating .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts with different alkyl groups.
Aplicaciones Científicas De Investigación
(3-Bromopropyl)tri(propan-2-yl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: This compound has been studied for its potential antibacterial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific cellular pathways.
Industry: It is used in the synthesis of functionalized materials and polymers.
Mecanismo De Acción
The mechanism of action of (3-Bromopropyl)tri(propan-2-yl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromopropyl group can participate in substitution reactions, while the phosphonium center can engage in redox reactions. These properties make it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- (3-Bromopropyl)triphenylphosphonium bromide
- (4-Bromobutyl)triphenylphosphonium bromide
- (6-Bromohexyl)triphenylphosphonium bromide
Uniqueness
(3-Bromopropyl)tri(propan-2-yl)phosphanium bromide is unique due to its tri(propan-2-yl)phosphanium moiety, which imparts different steric and electronic properties compared to triphenylphosphonium analogs. This uniqueness can influence its reactivity and the types of reactions it can undergo .
Propiedades
| 92209-09-1 | |
Fórmula molecular |
C12H27Br2P |
Peso molecular |
362.12 g/mol |
Nombre IUPAC |
3-bromopropyl-tri(propan-2-yl)phosphanium;bromide |
InChI |
InChI=1S/C12H27BrP.BrH/c1-10(2)14(11(3)4,12(5)6)9-7-8-13;/h10-12H,7-9H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
COQDXJKLZSLZTO-UHFFFAOYSA-M |
SMILES canónico |
CC(C)[P+](CCCBr)(C(C)C)C(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



